8-Azabicyclo[3.2.1]octan-2-one hydrochloride
Overview
Description
8-Azabicyclo[3.2.1]octan-2-one hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound features a bicyclic framework, which is central to its biological activity .
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve the optimization of these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic framework .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-2-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various tropane alkaloids . In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs targeting the central nervous system . Additionally, it has applications in the pharmaceutical industry as a building block for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-2-one hydrochloride can be compared with other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Oxa-3-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic framework but differ in their specific functional groups and stereochemistry . The uniqueness of this compound lies in its specific structure, which confers distinct biological activities and synthetic applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPWAVEPKCRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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